molecular formula C15H12N2O2 B15159841 8-Phenyl-5,6-dihydro-2H-[1,3]dioxolo[4,5-g]phthalazine CAS No. 656833-91-9

8-Phenyl-5,6-dihydro-2H-[1,3]dioxolo[4,5-g]phthalazine

Cat. No.: B15159841
CAS No.: 656833-91-9
M. Wt: 252.27 g/mol
InChI Key: PAGWCQCITMFIMR-UHFFFAOYSA-N
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Description

8-Phenyl-5,6-dihydro-2H-[1,3]dioxolo[4,5-g]phthalazine is a complex organic compound characterized by its unique dioxolo and phthalazine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Phenyl-5,6-dihydro-2H-[1,3]dioxolo[4,5-g]phthalazine typically involves multi-step organic reactions. One common method starts with the preparation of the dioxolo ring, followed by the introduction of the phthalazine moiety. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

8-Phenyl-5,6-dihydro-2H-[1,3]dioxolo[4,5-g]phthalazine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Used to alter the oxidation state of the compound.

    Substitution: Commonly involves the replacement of hydrogen atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions may include the use of halogenating agents or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.

Scientific Research Applications

8-Phenyl-5,6-dihydro-2H-[1,3]dioxolo[4,5-g]phthalazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Phenyl-5,6-dihydro-2H-[1,3]dioxolo[4,5-g]phthalazine involves its interaction with molecular targets and pathways within biological systems. For instance, it may induce apoptosis in cancer cells by affecting specific signaling pathways . The exact molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Phenyl-5,6-dihydro-2H-[1,3]dioxolo[4,5-g]phthalazine is unique due to its specific structural features and the resulting chemical properties

Properties

CAS No.

656833-91-9

Molecular Formula

C15H12N2O2

Molecular Weight

252.27 g/mol

IUPAC Name

5-phenyl-7,8-dihydro-[1,3]dioxolo[4,5-g]phthalazine

InChI

InChI=1S/C15H12N2O2/c1-2-4-10(5-3-1)15-12-7-14-13(18-9-19-14)6-11(12)8-16-17-15/h1-7,16H,8-9H2

InChI Key

PAGWCQCITMFIMR-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC3=C(C=C2C(=NN1)C4=CC=CC=C4)OCO3

Origin of Product

United States

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